molecular formula C11H15NO3 B13959215 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide CAS No. 63886-95-3

2-(2-hydroxyethoxy)-N,N-dimethylbenzamide

Cat. No.: B13959215
CAS No.: 63886-95-3
M. Wt: 209.24 g/mol
InChI Key: BAFGPPSWVHCIPE-UHFFFAOYSA-N
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Description

2-(2-hydroxyethoxy)-N,N-dimethylbenzamide is an organic compound with a benzamide core structure It features a hydroxyethoxy group attached to the benzene ring and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N,N-dimethylbenzamide+ethylene oxideThis compound\text{N,N-dimethylbenzamide} + \text{ethylene oxide} \rightarrow \text{this compound} N,N-dimethylbenzamide+ethylene oxide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron (Fe).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-hydroxyethoxy)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyethoxy)benzamide: Lacks the dimethyl groups on the nitrogen atom.

    N,N-dimethylbenzamide: Lacks the hydroxyethoxy group.

    2-hydroxyethylbenzamide: Contains a hydroxyethyl group instead of hydroxyethoxy.

Uniqueness

2-(2-hydroxyethoxy)-N,N-dimethylbenzamide is unique due to the presence of both the hydroxyethoxy group and the dimethyl groups on the nitrogen atom

Properties

CAS No.

63886-95-3

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(2-hydroxyethoxy)-N,N-dimethylbenzamide

InChI

InChI=1S/C11H15NO3/c1-12(2)11(14)9-5-3-4-6-10(9)15-8-7-13/h3-6,13H,7-8H2,1-2H3

InChI Key

BAFGPPSWVHCIPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1OCCO

Origin of Product

United States

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